molecular formula C14H20BN3O2 B13539343 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13539343
M. Wt: 273.14 g/mol
InChI Key: IHQUMFLAMSIDRL-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound that features a pyrazolo[4,3-b]pyridine core with a boronic ester group

Preparation Methods

The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions:

Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The pyrazolo[4,3-b]pyridine core can interact with biological targets, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine include:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the boronic ester group with the versatility of the pyrazolo[4,3-b]pyridine core, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H20BN3O2

Molecular Weight

273.14 g/mol

IUPAC Name

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C14H20BN3O2/c1-9-12-11(18(6)17-9)7-10(8-16-12)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3

InChI Key

IHQUMFLAMSIDRL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=NN3C)C)N=C2

Origin of Product

United States

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